N-{4-[2-(1,3-benzoxazol-2-yl)ethyl]phenyl}-4-methylbenzenesulfonamide
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Overview
Description
N~1~-{4-[2-(1,3-BENZOXAZOL-2-YL)ETHYL]PHENYL}-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{4-[2-(1,3-BENZOXAZOL-2-YL)ETHYL]PHENYL}-4-METHYL-1-BENZENESULFONAMIDE typically involves the reaction of 2-aminophenol with aldehydes or ketones under various catalytic conditions. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction is usually carried out under reflux conditions in solvents such as ethanol or water, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs high-throughput synthesis techniques to optimize yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis are used to enhance reaction rates and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N~1~-{4-[2-(1,3-BENZOXAZOL-2-YL)ETHYL]PHENYL}-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N~1~-{4-[2-(1,3-BENZOXAZOL-2-YL)ETHYL]PHENYL}-4-METHYL-1-BENZENESULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its fluorescent properties.
Mechanism of Action
The mechanism of action of N1-{4-[2-(1,3-BENZOXAZOL-2-YL)ETHYL]PHENYL}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
4,4′-Bis(2-benzoxazolyl)stilbene: Known for its high fluorescence quantum yields and used in the preparation of polymeric film sensors.
N~2~-1,3-BENZOXAZOL-2-YL-3-CYCLOHEXYL-N-{2-[(4-METHOXYPHENYL)AMINO]ETHYL}-L-ALANINAMIDE: An alpha amino acid amide derivative with potential therapeutic applications.
Uniqueness
N~1~-{4-[2-(1,3-BENZOXAZOL-2-YL)ETHYL]PHENYL}-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific structural features, which confer distinct biological activities.
Properties
Molecular Formula |
C22H20N2O3S |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[4-[2-(1,3-benzoxazol-2-yl)ethyl]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H20N2O3S/c1-16-6-13-19(14-7-16)28(25,26)24-18-11-8-17(9-12-18)10-15-22-23-20-4-2-3-5-21(20)27-22/h2-9,11-14,24H,10,15H2,1H3 |
InChI Key |
IMDWCHOEUOARGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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